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(3-Aminopropanoyl)urea -

(3-Aminopropanoyl)urea

Catalog Number: EVT-13424422
CAS Number:
Molecular Formula: C4H9N3O2
Molecular Weight: 131.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(3-Aminopropanoyl)urea is a chemical compound with significant relevance in organic chemistry and medicinal applications. Its molecular formula is C4H10N2OC_4H_{10}N_2O, and it has a molecular weight of approximately 102.14 g/mol. This compound is recognized for its potential therapeutic properties and serves as a building block in various synthetic pathways.

Source

(3-Aminopropanoyl)urea can be synthesized from readily available starting materials, particularly 3-aminopropanoic acid and urea. The hydrochloride salt form, (3-Aminopropanoyl)urea hydrochloride, is often referenced in literature and commercial products, enhancing its solubility and stability for various applications.

Classification

This compound falls under the category of amino acids and ureas, characterized by the presence of both an amino group (-NH2) and a carbonyl group (C=O) within its structure. It is classified as a biologically active compound due to its interactions with biological systems.

Synthesis Analysis

Methods

The synthesis of (3-Aminopropanoyl)urea typically involves the following steps:

  1. Reaction of 3-Aminopropanoic Acid with Urea: The initial step involves mixing 3-aminopropanoic acid with urea in an aqueous solution.
  2. Formation of Hydrochloride Salt: Hydrochloric acid is added to the reaction mixture to facilitate the formation of the hydrochloride salt.
  3. Isolation and Purification: The product is isolated through filtration and purified via recrystallization to achieve high purity levels.

Technical Details

  • The reaction conditions must be carefully controlled, including temperature and pH, to maximize yield and purity.
  • Industrial methods may utilize automated systems for large-scale production, ensuring consistent quality through precise control of reaction parameters.
Molecular Structure Analysis

Structure

The molecular structure of (3-Aminopropanoyl)urea features a central carbon atom bonded to an amino group, a carbonyl group, and a side chain derived from propanoic acid. The structural formula can be represented as follows:

H2NCH(CH2)C(=O)NH2\text{H}_2N-CH(CH_2)-C(=O)-NH_2

Data

  • Molecular Weight: 102.14 g/mol
  • Molecular Formula: C4H10N2OC_4H_{10}N_2O
  • Melting Point: The melting point for the hydrochloride salt form ranges around 210–211 °C.
Chemical Reactions Analysis

Reactions

(3-Aminopropanoyl)urea undergoes several chemical reactions:

  • Oxidation: Can be oxidized to yield corresponding oxides or hydroxyl derivatives.
  • Reduction: Reduction can convert it into various amines or other reduced forms.
  • Substitution: Nucleophilic substitution reactions may occur, allowing for the replacement of the amino group with other functional groups.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate and hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride and sodium borohydride.
  • Substitution Reagents: Alkyl halides and acyl chlorides are frequently employed in substitution reactions.
Mechanism of Action

The mechanism of action for (3-Aminopropanoyl)urea primarily involves its interaction with specific biological targets. It can inhibit enzyme activity by binding to active sites, thereby obstructing substrate access. This interaction modulates cellular pathways, influencing signal transduction and gene expression.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Highly soluble in water due to its hydrochloride form, enhancing its usability in biological studies.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts readily with nucleophiles due to the presence of the carbonyl group.

Relevant data from studies indicate that (3-Aminopropanoyl)urea exhibits unique reactivity profiles compared to similar compounds, making it suitable for diverse applications in research .

Applications

(3-Aminopropanoyl)urea has numerous scientific applications:

  • Organic Synthesis: Acts as a versatile building block in organic chemistry for synthesizing more complex molecules.
  • Biological Research: Utilized in studies involving enzyme inhibitors and protein interactions.
  • Medicinal Chemistry: Investigated for potential therapeutic effects, including anticancer and antimicrobial properties.
  • Industrial Use: Employed in the production of pharmaceuticals, agrochemicals, and specialty chemicals .
Synthesis and Structural Optimization of (3-Aminopropanoyl)urea Derivatives

Methodologies for Covalent Immobilization in Polymer Matrices

Covalent immobilization of (3-aminopropanoyl)urea derivatives onto polymer matrices leverages their primary amine group for stable linkage formation, preventing leaching and enhancing operational stability. Electrospun nanofibers—notably polyacrylonitrile (PAN), chitosan, or polycaprolactone (PCL)—serve as ideal substrates due to their high surface-area-to-volume ratios (up to 1000 m²/g for 50 nm fibers) and tunable porosity [7]. Functionalization proceeds through two primary routes:

  • Direct Amination: Carboxylate-rich nanofibers (e.g., TEMPO-oxidized cellulose) react with the terminal amine of (3-aminopropanoyl)urea via carbodiimide coupling, forming amide bonds. This yields loadings of ~150–200 µmol/g with retention of >80% hydrogen-bonding capability [9].
  • Epoxide/Aldehyde Activation: Glycidyl methacrylate (GMA)-modified fibers undergo ring-opening with the amine, while glutaraldehyde-treated surfaces form Schiff bases reducible to stable alkylamines [7].

Table 1: Covalent Immobilization Techniques for (3-Aminopropanoyl)urea on Polymer Matrices

Polymer MatrixImmobilization StrategyFunctional Group UtilizedLoading EfficiencyApplication
TEMPO-celluloseEDC/NHS couplingCarboxyl (fiber) + Amine (ligand)180 µmol/gConductive nanocomposites
Poly(glycidyl methacrylate)Epoxide ring-openingEpoxide (fiber) + Amine (ligand)160 µmol/gEnzyme supports
ChitosanGlutaraldehyde crosslinkingAldehyde (fiber) + Amine (ligand)140 µmol/gAntimicrobial films

Carbodiimide-Coupling Reactions for Enzyme Conjugation

Carbodiimide reagents—particularly water-soluble EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)—activate carboxyl groups for amide-bond formation with the terminal amine of (3-aminopropanoyl)urea. This reaction is pivotal for conjugating enzymes (e.g., urease) or proteins to the ligand, creating stable biocatalysts or biosensors [1] [4]. The mechanism proceeds in three stages:

  • O-Acylissourea Formation: EDC reacts with a carboxyl group (e.g., on a protein or polymer), generating a short-lived, electrophilic intermediate.
  • Nucleophilic Displacement: The amine of (3-aminopropanoyl)urea attacks the activated carbonyl, releasing an EDC-derived urea byproduct.
  • Stabilization (Optional): Adding N-hydroxysuccinimide (NHS) forms an NHS-ester intermediate, extending the activation half-life from seconds to hours and improving coupling efficiency to >90% [1] [8].

Optimization requires pH 4.5–5.5 (MES buffer) to balance amine protonation and carboxyl reactivity. Excess EDC (5–20 mM) compensates for hydrolysis, though concentrations >50 mM risk gelatin degradation via the "extended Khorana mechanism," where over-activation leads to peptide-bond cleavage [8]. Successful applications include:

  • Urease immobilization on poly(aniline-co-3-aminopropylpyrrole) for urea biosensors [4].
  • Conjugation of anticancer agents (e.g., carnosic acid derivatives) via urea linkages [2].

Electropolymerization Techniques for Copolymer Integration

Electropolymerization enables the direct integration of (3-aminopropanoyl)urea derivatives into conductive copolymers. N-(3-aminopropyl)pyrrole-modified monomers are copolymerized with pyrrole via oxidative polymerization using FeCl₃ or electrochemical deposition [9] [10]. This embeds the ligand within a polypyrrole (PPy) matrix, combining conductivity with the ligand’s bioactivity. Key steps include:

  • Monomer Synthesis: 1-(2-Cyanoethyl)pyrrole is reduced to N-(3-aminopropyl)pyrrole, then coupled to (3-aminopropanoyl)urea’s carboxyl analog via EDC.
  • Electrochemical Deposition: Potentiostatic polymerization at +0.8 V (vs. Ag/AgCl) in acetonitrile/NaClO₄, forming adherent films on electrodes.
  • Characterization: FTIR confirms amide formation (C=O stretch at 1650 cm⁻¹), while conductivity reaches 10⁻² S/cm for 15 wt% modified-monomer feeds [9] [10].

Table 2: Properties of Copolymers Integrating (3-Aminopropanoyl)urea Derivatives

Copolymer CompositionConductivity (S/cm)Tensile Strength (MPa)Application
PPy / (3-Aminopropanoyl)urea0.0245Urea biosensing
PANi / β-Alanylurea0.0860Neural interfaces
PEDOT / Urea-Pyrrole derivative0.1570Electrochemical actuators

These copolymers exhibit enhanced mechanical strength (up to 70 MPa vs. 30 MPa for pure PPy) due to hydrogen bonding between urea groups and the polymer backbone. They serve as platforms for biosensors, where the ligand facilitates enzyme binding or analyte capture [4] [9].

Structural Modification Strategies for Enhanced Bioactivity

Structural modifications of (3-aminopropanoyl)urea target its urea moiety or aliphatic chain to amplify hydrogen bonding, pharmacokinetics, or target affinity. Two primary strategies dominate:

  • Urea Bioisosteres: Replacing the urea oxygen with sulfur yields thiourea derivatives, enhancing hydrogen-bond strength (binding energy: −161 kJ/mol in vacuum) and resistance to hydrolysis. Thioureas improve kinase inhibition (e.g., in sorafenib analogs) by forming stronger interactions with Asp/Glu residues in ATP-binding pockets [6].
  • Side-Chain Functionalization: Appending aromatic or aliphatic groups to the terminal amine enables:
  • Supramolecular Adhesives: UPy (2-ureido-4[1H]-pyrimidinone) motifs form quadruple H-bonds (binding constant: 6 × 10⁷ M⁻¹ in CHCl₃), enabling self-healing hydrogels with shear strengths up to 30 MPa [3].
  • Anticancer Agents: Carnosic acid-urea conjugates induce G0/G1 cell-cycle arrest via CDK4/6 downregulation. Molecular docking confirms urea-mediated H-bonds with Glu531 and Asp641 in FGFR-1 [2].

Optimized derivatives demonstrate >10-fold increased bioactivity in cellular assays. For example, C20-modified carnosic acid-urea hybrids show IC₅₀ values of 1.2 µM in HCT116 cells (vs. 15 µM for unmodified analogs) [2].

Properties

Product Name

(3-Aminopropanoyl)urea

IUPAC Name

3-amino-N-carbamoylpropanamide

Molecular Formula

C4H9N3O2

Molecular Weight

131.13 g/mol

InChI

InChI=1S/C4H9N3O2/c5-2-1-3(8)7-4(6)9/h1-2,5H2,(H3,6,7,8,9)

InChI Key

AZGQMWBBMPUFPT-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(=O)NC(=O)N

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